molecular formula C5H6BrClN2 B6219807 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole CAS No. 2751611-33-1

4-bromo-2-chloro-1,5-dimethyl-1H-imidazole

Cat. No. B6219807
CAS RN: 2751611-33-1
M. Wt: 209.5
InChI Key:
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Description

“4-bromo-2-chloro-1,5-dimethyl-1H-imidazole” is a heterocyclic compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on the specific derivative and its biological activity. For example, some imidazole derivatives show antibacterial activity by inhibiting bacterial protein synthesis .

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole involves the reaction of 2-chloro-1,5-dimethyl-1H-imidazole with bromine in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "2-chloro-1,5-dimethyl-1H-imidazole", "Bromine", "Suitable solvent", "Catalyst" ], "Reaction": [ "Add 2-chloro-1,5-dimethyl-1H-imidazole to a reaction flask", "Add suitable solvent to the reaction flask", "Add catalyst to the reaction flask", "Add bromine dropwise to the reaction flask with stirring", "Heat the reaction mixture to a suitable temperature and maintain it for a suitable time", "Cool the reaction mixture and filter the precipitated product", "Wash the product with suitable solvent and dry it under vacuum", "Obtain 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole as a white solid" ] }

CAS RN

2751611-33-1

Molecular Formula

C5H6BrClN2

Molecular Weight

209.5

Purity

95

Origin of Product

United States

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